molecular formula C9H21AuClP B3126690 Chloro(triisopropylphosphine)gold CAS No. 33659-45-9

Chloro(triisopropylphosphine)gold

Cat. No.: B3126690
CAS No.: 33659-45-9
M. Wt: 392.65 g/mol
InChI Key: WDOKHBDXZVCPML-UHFFFAOYSA-M
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Description

Chloro(triisopropylphosphine)gold, also known as Chloro[tris(1-methylethyl)phosphine]gold, is a gold complex with the molecular formula C9H21AuClP and a molecular weight of 392.66 g/mol . This compound is notable for its use as a catalyst in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(triisopropylphosphine)gold can be synthesized through the reaction of gold(III) chloride with triisopropylphosphine in an appropriate solvent. The reaction typically proceeds under mild conditions, often at room temperature, and results in the formation of the desired gold complex .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of a high-quality product. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Chloro(triisopropylphosphine)gold undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include phosphines, thiols, and other nucleophiles. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield various gold-phosphine complexes .

Mechanism of Action

The mechanism by which Chloro(triisopropylphosphine)gold exerts its effects involves the coordination of the gold center with various ligands. The gold atom can form stable complexes with nucleophiles, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro(triisopropylphosphine)gold is unique due to its specific ligand environment, which provides a balance of steric bulk and electronic properties. This makes it particularly effective as a catalyst in certain reactions, offering advantages over similar compounds with different phosphine ligands .

Properties

IUPAC Name

chlorogold;tri(propan-2-yl)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21P.Au.ClH/c1-7(2)10(8(3)4)9(5)6;;/h7-9H,1-6H3;;1H/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOKHBDXZVCPML-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(C(C)C)C(C)C.Cl[Au]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21AuClP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33659-45-9
Record name CHLORO(TRIISOPROPYLPHOSPHINE)GOLD
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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